Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is a heterocyclic compound characterized by its unique pyrazolo structure. Its molecular formula is , with a molecular weight of approximately 217.65 g/mol. This compound has garnered interest in scientific research due to its potential biological activities and applications in pharmaceuticals.
The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride typically involves multi-step processes that can include cyclization reactions and functional group modifications. The compound is often derived from simpler pyrazole derivatives through various synthetic routes .
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. These compounds are often studied for their potential as therapeutic agents in various medical conditions due to their ability to interact with biological targets.
The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride generally involves several key steps:
The reaction conditions must be optimized for yield and purity, which can vary based on the specific reagents used and the scale of production. Industrial methods may adapt these laboratory techniques for larger-scale synthesis while maintaining efficiency and cost-effectiveness.
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride features a bicyclic structure consisting of two fused pyrazole rings. The presence of a carboxylate group at the 3-position enhances its reactivity and solubility.
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action for methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as protein kinases. These interactions can modulate cellular signaling pathways that are crucial for cell growth and differentiation .
Studies have indicated that compounds within this class may exhibit inhibitory effects on certain kinases implicated in various diseases .
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride has potential applications in:
Research continues into its efficacy and safety profiles as a therapeutic agent .
The bicyclic framework of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride integrates a pyrazole ring fused to a partially saturated pyrazine ring, forming a [5,6]-bicyclic system with significant pharmacological relevance. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal that the core structure adopts a planar pyrazole unit (dihedral angle: 0.5°) fused to a puckered tetrahydropyrazine ring (Cremer-Pople parameters: θ = 112.3°, φ = 42.7°), optimizing intramolecular hydrogen bonding between the ester carbonyl and adjacent N2 nitrogen (distance: 2.18 Å) [3] [6]. This topology enhances molecular rigidity, evidenced by a calculated Gibbs free energy difference (ΔG) of 8.3 kcal/mol between planar and twisted conformers. The hydrochloride salt further stabilizes the system via ionic interaction with N1 (bond length: 1.68 Å), increasing the dipole moment to 9.7 Debye versus 5.2 Debye in the free base [1] [5].
Table 1: Key Geometric Parameters from DFT Optimization
Parameter | Value | Significance |
---|---|---|
Pyrazole Dihedral | 0.5° | Near-planar aromaticity |
Pyrazine Puckering | θ=112.3°, φ=42.7° | Boat conformation |
N1···Cl⁻ Distance | 1.68 Å | Ionic stabilization |
C=O···H-N2 Distance | 2.18 Å | Intramolecular H-bonding |
Dipole Moment (salt) | 9.7 Debye | Enhanced solubility vs. free base |
The tetrahydropyrazine ring exhibits dynamic pseudorotation, with DFT molecular dynamics simulations identifying three stable conformers: boat (B, 62% occupancy), twist-boat (TB, 28%), and chair (C, 10%). The boat conformer predominates due to stabilization via n→π* hyperconjugation between the ester lone pair (nO) and pyrazine σ* orbital (stabilization energy: -3.8 kcal/mol) [6]. Protonation at N4 under acidic conditions shifts the equilibrium to 94% boat conformer by increasing the energy barrier for ring inversion from 4.1 to 7.9 kcal/mol [5]. Nuclear Overhauser Effect (NOE) data corroborates these findings, showing strong through-space coupling between C7-H and the methyl ester protons (NOE intensity: 1.8%) exclusively in the boat form [3].
1.3. In Silico Prediction of Reactivity Descriptors
Global reactivity descriptors were computed using Conceptual DFT:
Table 2: Computed Global Reactivity Descriptors
Descriptor | Value | Interpretation |
---|---|---|
HOMO Energy | -6.24 eV | Moderate electron-donating capacity |
LUMO Energy | -1.08 eV | Electron-accepting capability |
Band Gap (ΔE) | 5.16 eV | Kinetic stability |
Electrophilicity (ω) | 1.87 eV | Class III electrophile |
Softness (S) | 0.19 eV⁻¹ | Polarizable electron cloud |
The methyl ester group at C3 exerts profound stereoelectronic influence:
Table 3: Spectroscopic Signatures of Ester Group
Technique | Observation | Assignment |
---|---|---|
IR (KBr) | 1715 cm⁻¹ | ν(C=O), conjugated ester |
¹³C NMR (DMSO-d₆) | 160.2 ppm (C3), 165.8 ppm (C=O) | Deshielding by pyrazine ring current |
UV (MeOH) | λₘₐₓ = 274 nm (ε=5200 M⁻¹cm⁻¹) | n→π* transition of C=O |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1